molecular formula C15H14 B184158 1-Methyl-2,2-diphenylethylene CAS No. 778-66-5

1-Methyl-2,2-diphenylethylene

Cat. No.: B184158
CAS No.: 778-66-5
M. Wt: 194.27 g/mol
InChI Key: KYVBUUNCHXRYOS-UHFFFAOYSA-N
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Description

1-Methyl-2,2-diphenylethylene is an organic compound with the molecular formula C15H14 . It is useful in detecting structural features of products derived from coal .


Physical and Chemical Properties Analysis

This compound has a melting point of 49°C, a boiling point of 284.85°C, and a density of 1.0250 .

Scientific Research Applications

Polymerization and Copolymerization Applications

  • Copolymerization with Methyl Methacrylate : 1,1-Diphenylethylene (DPE) is used in radical emulsion polymerization of methyl methacrylate. DPE incorporation results in a decrease in the rate of polymerization and molecular weight, playing a unique role in radical polymerizations (Viala et al., 2002).

  • Anionic Synthesis of Polymers : DPE is employed in anionic polymerization. It is used in forming initiators, end-capping agents, chain-end and in-chain functionalization, and in the synthesis of non-homopolymerizable DPE-functionalized macromonomers (Quirk et al., 2000).

  • Living Anionic Copolymerization : DPE undergoes copolymerization with other compounds like styrene or butadiene to produce copolymers with controlled comonomer sequences, such as alternating or telechelic polymers (Hutchings et al., 2015).

Chemical Synthesis and Characterization

  • Grignard Reaction and Column Chromatography : The synthesis of DPE through a Grignard reaction followed by acid-catalyzed dehydration is an educational example in organic chemistry laboratories (Alty et al., 2016).

  • Graft Copolymers Synthesis : DPE is utilized in the synthesis of macroinitiators for cationic polymerization of isobutylene, leading to the creation of graft copolymers (Schäfer et al., 2002).

Specialized Applications in Materials Science

  • Polyimides and Sulfonated Polyimides : Functionalized DPE derivatives are used in the preparation of polyimide derivatives, introducing the DPE unit into the polymer backbone. This method also facilitates the synthesis of new sulfonated polyimide derivatives (Summers et al., 2017).

  • Diblock Copolymer Micelles : DPE-modified commodity elastomers are used in the synthesis of diblock copolymers, which are then employed for the preparation of block copolymer micelles, demonstrating the versatility of DPE in advanced materials applications (Guerrero‐Sanchez et al., 2005).

  • Magnetic Composite Microspheres for Drug Release : Controlled radical polymerization based on DPE is used in preparing pH-responsive magnetic composite microspheres, demonstrating an innovative application in drug delivery systems (Guo et al., 2011).

Mechanism of Action

Properties

IUPAC Name

1-phenylprop-1-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVBUUNCHXRYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285618
Record name 1,1-Diphenylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-66-5
Record name 1,1-Diphenyl-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=778-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diphenylpropene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diphenylpropene
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Record name 1,1-Diphenylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,1-diphenyl-1-propanol (64 g, 0.30 mol), isopropanol (300 ml) and a 5 N solution of sulphuric acid (150 ml) was heated at reflux temperature for 18 h. The reaction mixture was cooled, diluted with water (600 ml) and extracted with toluene (3×150 ml). The combined organic phases was dried (Na2SO4) and the solvent was evaporated in vacuo to give a solid residue which was triturated with iso-octane. The solid was collected by filtration to give 28.8 g (49%) of 1,1-diphenyl-1-propene.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
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Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1,1-diphenyl-1-propanol (64 g, 0.30 mol), isopropanol (300 ml) and a 5 N solution of sulphuric acid (150 ml) was heated at reflux temperature for 18 h. The reaction mixture was cooled, diluted with water (600 ml) and extracted with toluene (3×150 ml). The combined organic phases was dried over sodium sulphate and the solvent was evaporated in vacuo to give a solid residue which was trituated with iso-octane. The solid was collected by filtration to give 28.8 g (49%) of 1,1-diphenyl-1-propene.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-2,2-diphenylethylene
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Customer
Q & A

Q1: How is 1,1-Diphenyl-1-propene characterized using spectroscopic methods?

A1: Raman and infrared (IR) spectroscopy prove effective in characterizing 1,1-Diphenyl-1-propene and its derivatives. Specifically, Raman spectroscopy effectively identifies the saturated carbon-germanium (Ge-C) bond and Ge-Ph vibrational modes present in these compounds. A strong vibration band observed near 1000 cm-1 in the Raman spectra is attributed to the Ge-Ph stretching mode [].

Q2: Can 1,1-Diphenyl-1-propene be found in natural sources?

A3: Yes, 1,1-Diphenyl-1-propene has been identified as a constituent of the essential oil extracted from Guizhou flat green tea. While present at a lower relative content (2.95%), it contributes to the complex aroma profile of the tea [].

Q3: Has 1,1-Diphenyl-1-propene been utilized in the synthesis of other compounds?

A4: Yes, 1,1-Diphenyl-1-propene arises as a product in reactions involving carbenerhodium(I) complexes. For instance, treating trans-[RhCl(CPh2)(PiPr3)2] with ethene yields 1,1-Diphenyl-1-propene, alongside 3,3-diphenyl-1-propene []. This highlights the potential of 1,1-Diphenyl-1-propene as a building block in organometallic synthesis.

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